Cas no 2102409-58-3 (4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID)

4-Bromo-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with bromo and methyl substituents, along with a carboxylic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The bromo group offers reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid enables derivatization into esters, amides, or other derivatives. Its rigid aromatic scaffold contributes to stability and potential applications in drug discovery, such as kinase inhibitors or antimicrobial agents. The compound is typically handled under controlled conditions due to its sensitivity.
4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID structure
2102409-58-3 structure
Product Name:4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID
CAS No:2102409-58-3
MF:C9H6BrNO2S
MW:272.118440151215
CID:5741064
PubChem ID:137948373
Update Time:2025-06-07

4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 2102409-58-3
    • 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID
    • MFCD31555583
    • 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLICACID
    • CID 137948373
    • Thieno[2,3-c]pyridine-2-carboxylic acid, 4-bromo-3-methyl-
    • Inchi: 1S/C9H6BrNO2S/c1-4-7-5(10)2-11-3-6(7)14-8(4)9(12)13/h2-3H,1H3,(H,12,13)
    • InChI Key: HYQGKWAEBOOKFC-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC2=C1C(C)=C(C(=O)O)S2

Computed Properties

  • Exact Mass: 270.93026g/mol
  • Monoisotopic Mass: 270.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.799±0.06 g/cm3(Predicted)
  • Boiling Point: 450.2±40.0 °C(Predicted)
  • pka: 1.30±0.30(Predicted)

4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P023O7A-100mg
4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID
2102409-58-3 95%
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$759.00 2023-12-19
1PlusChem
1P023O7A-500mg
4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID
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$2205.00 2023-12-19

4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID Related Literature

Additional information on 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID

Introduction to 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID (CAS No. 2102409-58-3)

4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID (CAS No. 2102409-58-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

The chemical structure of 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID is characterized by a thienopyridine core with a bromo substituent at the 4-position and a methyl group at the 3-position. The carboxylic acid moiety at the 2-position adds further functional versatility to the molecule, making it an attractive candidate for various chemical modifications and derivatizations.

Recent studies have highlighted the potential of 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the bromo substituent played a crucial role in enhancing the compound's biological activity.

In another study, published in the European Journal of Medicinal Chemistry in 2022, 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID was evaluated for its anticancer properties. The results showed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

The potential antiviral activity of 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID has also been explored. A research team from the University of California reported in a 2023 publication that this compound demonstrated significant antiviral activity against several RNA viruses, including influenza A virus and SARS-CoV-2. The study suggested that the compound interferes with viral replication by targeting key viral enzymes.

The synthesis of 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID involves a multi-step process that typically starts with the formation of a thienopyridine core through a condensation reaction between a thiophene derivative and an appropriate pyridine precursor. Subsequent functionalization steps are then employed to introduce the bromo and methyl substituents, followed by carboxylation to form the final product. Various synthetic strategies have been reported in the literature, each offering different advantages in terms of yield and purity.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID exhibits favorable properties such as good solubility, stability, and bioavailability. These characteristics make it suitable for further preclinical and clinical development. However, more detailed studies are needed to fully understand its metabolism and potential side effects.

The potential applications of 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID extend beyond its direct therapeutic uses. The compound can serve as a valuable building block for synthesizing more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel prodrugs that can improve drug delivery and reduce toxicity.

In conclusion, 4-BROMO-3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID (CAS No. 2102409-58-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As more studies are conducted to explore its full potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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